Cas no 2026-42-8 (Diethyl (thiophen-2-ylmethyl)phosphonate)

Diethyl (thiophen-2-ylmethyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- Diethyl (thiophen-2-ylmethyl)phosphonate
- 2-(diethoxyphosphorylmethyl)thiophene
- DIETHYL (2-THIENYLMETHYL)PHOSPHONATE
- THIOPHEN-2-YLMETHYL-PHOSPHONIC ACID DIETHYL ESTER
- diethyl (2-thienyl)methanephosphonate
- diethyl (thiophen-2-yl)methylphosphonate
- diethyl 2-thiophen-2-yl-methylphosphonate
- (Thiophen-2-ylmethyl)phosphonic Acid Diethyl Ester
- Phosphonicacid, (2-thienylmethyl)-, diethyl ester (9CI)
- Phosphonic acid, 2-thenyl-,diethyl ester (7CI,8CI)
- Diethyl(thiophene-2-methyl)phosphonate
- Diethyl 2-thienylmethylphosphonate
- AK103850
- 2-Thienylmethylphosphonic acid diethyl ester
- Phosphonic acid, (2-thienylmethyl)-, diethyl ester
- Diethyl(thiophen-2-ylmethyl)phosphonate
- KSC207O5J
- C9H15O3PS
- GOJBUVQDOFHBLF-UHFFFAOYSA-N
- 2-(Diethox
- Diethyl [(thiophen-2-yl)methyl]phosphonate
- diethyl thio phen-2-ylmethyl phosphonate
- T72043
- DTXSID90400474
- A904701
- CS-0040427
- thiophen-2-ylmethylphosphonic acid diethyl ester
- MFCD00128457
- 2026-42-8
- D5644
- FT-0751217
- SCHEMBL5884907
- Phosphonic acid, P-(2-thienylmethyl)-, diethyl ester
- AKOS015839004
- Diethyl(thiophen-2-ylmethyl)phosphonate;Diethyl (thiophen-2-ylmethyl)phosphonate
- AS-68988
- SY112300
- DB-000361
- diethyl thiophen-2-ylmethylphosphonate
-
- MDL: MFCD00128457
- インチ: 1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3
- InChIKey: GOJBUVQDOFHBLF-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C([H])=C1C([H])([H])P(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 234.04800
- どういたいしつりょう: 234.04795251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- ふってん: 325°C(lit.)
- 屈折率: 1.5200
- PSA: 73.58000
- LogP: 3.51420
Diethyl (thiophen-2-ylmethyl)phosphonate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
Diethyl (thiophen-2-ylmethyl)phosphonate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Diethyl (thiophen-2-ylmethyl)phosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199671-5g |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 95%+ | 5g |
$190 | 2023-01-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D302719-1g |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | ≥98% | 1g |
¥482.90 | 2023-09-03 | |
abcr | AB514651-250 mg |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 250MG |
€57.90 | 2021-09-16 | ||
Ambeed | A109102-250mg |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 98% | 250mg |
$21.0 | 2025-02-21 | |
Ambeed | A109102-1g |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 98% | 1g |
$29.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096235-1g |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 95+% | 1g |
5461CNY | 2021-05-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5644-5G |
Diethyl (Thiophen-2-ylmethyl)phosphonate |
2026-42-8 | >98.0%(GC) | 5g |
¥1250.00 | 2023-09-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5644-1G |
Diethyl (Thiophen-2-ylmethyl)phosphonate |
2026-42-8 | >98.0%(GC) | 1g |
¥590.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859709-5g |
Diethyl(thiophen-2-ylmethyl)phosphonate |
2026-42-8 | ≥98% | 5g |
2,353.00 | 2021-05-17 | |
Chemenu | CM199671-1g |
Diethyl (thiophen-2-ylmethyl)phosphonate |
2026-42-8 | 95%+ | 1g |
$76 | 2023-01-19 |
Diethyl (thiophen-2-ylmethyl)phosphonate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Diethyl (thiophen-2-ylmethyl)phosphonateに関する追加情報
Diethyl (Thiophen-2-Ylmethyl)Phosphonate: A Comprehensive Overview
Diethyl (Thiophen-2-Ylmethyl)Phosphonate, also known by its CAS registry number CAS No. 2026-42-8, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of phosphonates, which are widely recognized for their stability and reactivity in chemical reactions. The molecule consists of a thiophene ring, a methyl group, and two ethoxy groups attached to a central phosphorus atom, making it a valuable intermediate in organic synthesis.
The synthesis of Diethyl (Thiophen-2-Ylmethyl)Phosphonate typically involves the reaction of thiophene derivatives with phosphorylating agents under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted techniques to accelerate the reaction process, which has shown promising results in terms of yield and purity.
One of the most notable applications of Diethyl (Thiophen-2-Ylmethyl)Phosphonate is in the field of agrochemistry. It serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to crop protection and yield enhancement. For instance, studies have demonstrated its role in the development of new-generation fungicides that exhibit high efficacy against plant pathogens while minimizing environmental impact.
In the pharmaceutical industry, this compound has found utility as an intermediate in drug discovery programs. Its unique structure allows for the formation of bioactive molecules with potential therapeutic applications. Recent research has focused on its use in designing inhibitors for enzymes involved in cancer progression, showcasing its potential in oncology drug development.
The electronic properties of Diethyl (Thiophen-2-Ylmethyl)Phosphonate make it an interesting candidate for applications in materials science. Its ability to act as a ligand in coordination chemistry has led to its use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
From an environmental perspective, understanding the fate and behavior of Diethyl (Thiophen-2-Ylmethyl)Phosphonate in ecosystems is crucial. Studies have been conducted to assess its biodegradation potential and toxicity profiles. Results indicate that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its long-term ecological impacts.
In terms of safety handling, proper precautions must be taken during the synthesis and handling of this compound due to its potential irritant properties. Occupational exposure limits and personal protective equipment recommendations have been established based on current toxicological data.
Looking ahead, ongoing research continues to uncover new avenues for the utilization of Diethyl (Thiophen-2-Ylmethyl)Phosphonate. Collaborative efforts between academia and industry are driving innovations that aim to optimize its production processes and expand its application portfolio. As sustainability becomes a key focus across industries, there is growing interest in developing greener synthetic routes for this compound.
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